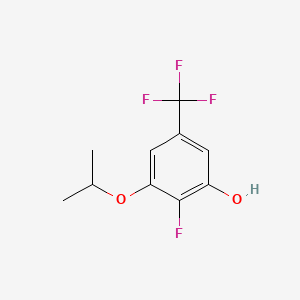palladium(II)](/img/structure/B14031108.png)
Methanesulfonato[4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene](2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is a palladium-based complex widely used in organic synthesis. This compound is known for its stability and efficiency in catalyzing various cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) typically involves the reaction of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene with palladium(II) acetate in the presence of methanesulfonic acid. The reaction is carried out under inert conditions to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and controlled reaction environments are crucial for the industrial production of this palladium complex .
化学反应分析
Types of Reactions: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is primarily used in cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions typically involve the use of organoboron compounds, halides, and alkynes as substrates. The reactions are carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and often require an inert atmosphere to prevent oxidation .
Major Products: The major products formed from these reactions are biaryl compounds, alkenes, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
- Biology : Employed in the synthesis of biologically active molecules and natural products .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
作用机制
The mechanism by which Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions .
相似化合物的比较
Similar Compounds:
- Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II)
- Methanesulfonato(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Methanesulfonato(1,1-ferrocenediyl-bis(diphenylphosphino)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and with lower catalyst loadings makes it a preferred choice in many synthetic applications .
属性
分子式 |
C53H47NO4P2PdS |
|---|---|
分子量 |
962.4 g/mol |
IUPAC 名称 |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H12N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI 键 |
FVAYNLBOLDFXIV-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


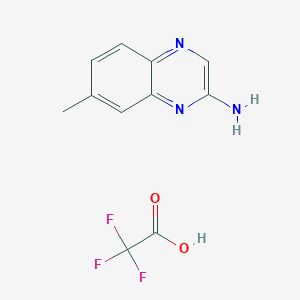
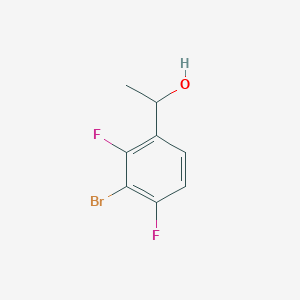
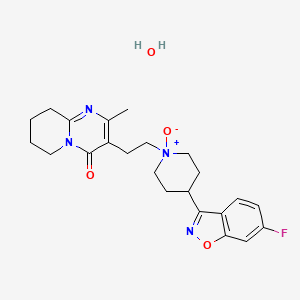
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
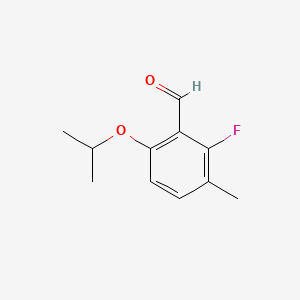
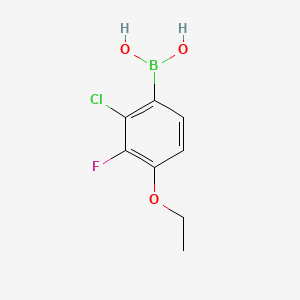
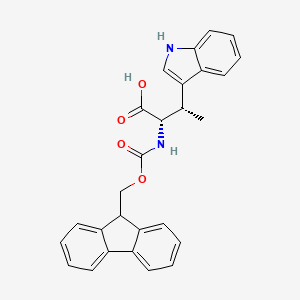
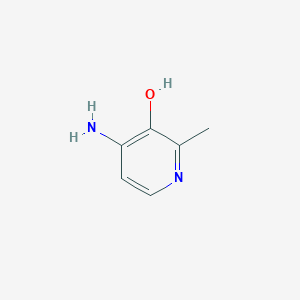
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)


![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
